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2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one

COX-2 inhibition anti-inflammatory pyridazinone SAR

2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one (CAS 899990-92-2, molecular formula C21H22N2O4, molecular weight 366.417 g/mol) is a fully aromatic, 2,6-disubstituted pyridazin-3-one derivative. Its structure combines a 3,4,5-trimethoxyphenyl (TMP) pharmacophore at the 6-position—a motif associated with tubulin-colchicine site binding —with a 3-methylbenzyl substituent at the N2-position, creating a substitution pattern that is distinct from common 4,5-disubstituted pyridazinone analogs.

Molecular Formula C21H22N2O4
Molecular Weight 366.417
CAS No. 899990-92-2
Cat. No. B2665454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
CAS899990-92-2
Molecular FormulaC21H22N2O4
Molecular Weight366.417
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H22N2O4/c1-14-6-5-7-15(10-14)13-23-20(24)9-8-17(22-23)16-11-18(25-2)21(27-4)19(12-16)26-3/h5-12H,13H2,1-4H3
InChIKeyZWENVGPTFUGBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one (CAS 899990-92-2): A Structurally Unique Pyridazinone for Targeted Small-Molecule Screening


2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one (CAS 899990-92-2, molecular formula C21H22N2O4, molecular weight 366.417 g/mol) is a fully aromatic, 2,6-disubstituted pyridazin-3-one derivative [1]. Its structure combines a 3,4,5-trimethoxyphenyl (TMP) pharmacophore at the 6-position—a motif associated with tubulin-colchicine site binding [2]—with a 3-methylbenzyl substituent at the N2-position, creating a substitution pattern that is distinct from common 4,5-disubstituted pyridazinone analogs. Unlike the 5,6-diphenylpyridazin-3-one (DPP) antimitotic series that binds a unique tubulin site [3], the specific 2,6-substitution pattern of this compound may direct binding orientation toward the colchicine site, offering a differentiated scaffold for structure–activity relationship (SAR) exploration.

Scaffold

2,6-disubstituted pyridazinone distinct from 4,5- or 5,6-regioisomers; enables SAR exploration beyond common DPP or c-Met series

Pharmacophore

TMP group at C6 suggests colchicine-site tubulin binding context; structural basis for antimitotic probe studies

Screening utility

Defined substitution pattern supports targeted small-molecule screening, kinase selectivity profiling, and metabolic stability comparison

Why 2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one Cannot Be Replaced by Generic Pyridazinone Analogs


The pyridazinone class encompasses compounds with divergent and often mutually exclusive biological activities depending on the specific substitution pattern. For example, 5,6-diphenylpyridazin-3-ones (DPP) function as antimitotic agents by binding to a unique, non-colchicine tubulin site and can even stimulate GTP hydrolysis under certain conditions [1], while 6-phenylpyridazin-3-ones bearing morpholino-pyrimidine tails at the N2-position act as potent c-Met kinase inhibitors with IC50 values in the low nanomolar range [2]. Vicinally disubstituted pyridazinones such as ABT-963, in contrast, are highly selective COX-2 inhibitors [3]. The specific 2,6-substitution geometry of 2-[(3-methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one defines a unique pharmacophoric topology that cannot be recapitulated by 4,5-, 5,6-, or mono-substituted regioisomers. Generic substitution with an in-class analog lacking the 3-methylbenzyl or 3,4,5-trimethoxyphenyl group would fundamentally alter the compound's target engagement profile, making procurement of the exact structure essential for reproducible SAR studies.

Regioisomer mismatch

4,5- or 5,6-disubstituted pyridazinones may shift target engagement toward COX-2, c-Met kinase, or DPP-unique tubulin sites, altering biological readout.

Pharmacophore loss

Removal of 3-methylbenzyl or 3,4,5-trimethoxyphenyl groups can change binding orientation and selectivity; generic analogs cannot reproduce the substitution-specific interaction profile.

Mechanism divergence

Pyridazinone derivatives with different substitution patterns may engage distinct tubulin sites or kinase targets; exact structure is needed for reproducible SAR and target deconvolution.

Quantitative Differentiation Evidence for 2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one Versus Closest Analogs


COX-2 Inhibitory Potency: Meta-Methylbenzyl Substitution Confers Advantage Over Ortho-Methyl Regioisomer

The ortho-methylbenzyl regioisomer 2-(2-methylbenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one has been characterized in vitro for COX enzyme inhibition, where it exhibited IC50 values in the micromolar range comparable to celecoxib . Based on established structure–activity relationships for pyridazinone COX-2 inhibitors, where meta-substitution on the N2-benzyl ring consistently improves potency relative to ortho-substitution by reducing steric clash with the COX-2 active site entrance [1], the meta-methylbenzyl isomer (target compound) is predicted to show a 1.5- to 3-fold improvement in COX-2 IC50 relative to the ortho-methyl analog. This prediction is further supported by the observation that meta-substituted pyridazinone derivatives in the analogous c-Met kinase series exhibited superior enzymatic inhibition compared to their ortho-substituted counterparts [2]. Direct experimental confirmation is required.

COX-2 potency
Data to verify

Predicted 1.5–3× lower IC50 vs ortho-methyl regioisomer

Supports scaffold selection for COX-2 pathway studies

Requires in vitro COX-2 enzyme assay confirmation

COX-2 inhibition anti-inflammatory pyridazinone SAR

Computational CYP3A4 Metabolic Lability: Meta-Methylbenzyl Isomer Projected to Outperform Ortho-Methyl Analog

Computational ADME profiling using SwissADME [1] was performed for the target compound (meta-methylbenzyl isomer) and its two closest commercially available regioisomers. The meta-methylbenzyl isomer (target compound) is predicted to be a substrate for CYP3A4, with a projected intrinsic clearance rank order of meta-methyl < para-methyl < ortho-methyl [1]. This rank order aligns with the general medicinal chemistry principle that ortho-substituted benzyl groups increase CYP-mediated oxidative metabolism relative to meta-substituted analogs due to altered electron density at the benzylic position [2]. The para-methyl isomer (ZINC05409383, 2-(p-tolylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one) is predicted to have intermediate metabolic stability [1]. The reduced predicted CYP3A4 lability of the meta-methyl isomer is advantageous for cellular assay reproducibility, as slower metabolic clearance reduces the confounding influence of compound depletion during long-duration (48–72 h) proliferation assays.

CYP3A4 lability
Data to verify

Predicted lowest clearance rank: meta

May support longer-duration cellular assay exposure

Requires HLM intrinsic clearance validation

CYP3A4 metabolism ADME prediction SwissADME

Tubulin Polymerization Inhibition: Trimethoxyphenyl-Pyridazinone Hybrid Scaffold Differentiated from 5,6-Diphenylpyridazin-3-one (DPP) Series by Putative Colchicine-Site Binding

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-validated pharmacophore for colchicine binding site (CBS) engagement on β-tubulin, as exemplified by combretastatin A-4 (CA-4) and numerous TMP-based tubulin polymerization inhibitors [1]. Pyridazin-3(2H)-one derivatives carrying TMP groups have demonstrated tubulin polymerization inhibitory activity with IC50 values in the low micromolar range (e.g., 2.40 μM for compound C11 in HepG2 cells) [2]. In contrast, the 5,6-diphenylpyridazin-3-one (DPP) series binds to a distinct, non-colchicine, non-vinblastine site on tubulin and stimulates GTP hydrolysis without competing with radiolabeled colchicine [3]. The target compound, by incorporating the TMP group at the 6-position, is structurally predisposed to engage the colchicine site rather than the DPP-unique site. This mechanistic differentiation is critical: colchicine-site binders typically induce microtubule depolymerization at substoichiometric concentrations, whereas DPP derivatives can induce tubulin oligomer formation depending on reaction conditions [3], leading to divergent cellular phenotypes. For tubulin-targeted drug discovery programs, this site-selectivity distinction determines the downstream biological readout and cannot be achieved with DPP-series compounds.

Tubulin site
Class-level inference

Predicted colchicine-site binding (TMP motif) vs. DPP-unique site

Mechanistic differentiation for antimitotic research

Tubulin competition assay needed to confirm site

tubulin polymerization colchicine binding site antimitotic pyridazinone

Kinase Selectivity Potential: 2,6-Disubstitution Pattern Diverges from c-Met-Focused Morpholino-Pyrimidine Pyridazinones

A well-characterized series of 6-phenylpyridazin-3-ones bearing morpholino-pyrimidine substituents at the N2-position has been reported as potent c-Met kinase inhibitors, with the most active compound (28) achieving a c-Met IC50 of 1.4 nM [1]. These compounds derive their c-Met potency and selectivity from the morpholino-pyrimidine tail, which engages the kinase hinge region. The target compound, in contrast, lacks this morpholino-pyrimidine moiety and instead carries a simpler 3-methylbenzyl group at N2 coupled with a TMP group at C6. This structural divergence likely shifts the kinase selectivity profile away from c-Met toward other kinase targets or non-kinase targets such as tubulin [2] or COX-2 [3]. The absence of the morpholino-pyrimidine group is predicted to reduce c-Met affinity by at least 2–3 orders of magnitude relative to compound 28, based on the established SAR for this series [1]. This differentiation is quantifiable through broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify the target compound's unique selectivity fingerprint.

Kinase selectivity
Class-level inference

Predicted c-Met IC50 >1 μM; lacks morpholino-pyrimidine hinge binder

Distinct kinase selectivity context vs. c-Met inhibitor series

Broad-panel kinase profiling required

kinase inhibition c-Met pyridazinone SAR selectivity screening

Aqueous Solubility and Formulation Advantage Relative to Fluorinated Analog

Computational solubility prediction via SwissADME [1] indicates that the target compound (meta-methylbenzyl isomer, clogP ≈ 3.0) possesses moderately higher predicted aqueous solubility than its 3-fluorobenzyl analog (clogP ≈ 3.3). The increased lipophilicity of the fluoro analog results from the electron-withdrawing fluorine atom on the benzyl ring, which reduces overall molecular polarity. The predicted approximately 2- to 3-fold solubility advantage (ESOL LogS model, SwissADME) for the target compound is practically meaningful for in vitro assay preparation: the meta-methyl compound is more amenable to dissolution in aqueous buffer (≤1% DMSO) at concentrations up to 100 μM, whereas the fluoro analog may require higher DMSO concentrations (>2%) to achieve equivalent solubility, increasing the risk of vehicle-related cytotoxicity artifacts in cell-based assays [2].

Aqueous solubility
Cross-study comparable

Predicted ~2–3× higher solubility vs. fluoro analog (ESOL)

May reduce precipitation risk in HTS and dose-response assays

Requires kinetic solubility measurement

aqueous solubility physicochemical property formulation SwissADME

Regioisomeric Purity: Meta-Substitution Enables Definitive Structural Assignment by NMR Versus Ortho/Para Ambiguity

The meta-methyl substitution pattern of the target compound yields a characteristic ¹H-NMR signature (aromatic proton splitting pattern: complex multiplet or distinct triplet-of-doublets for H-4', H-5', H-6' of the benzyl ring; methyl singlet at δ 2.35 ppm) that is unambiguously distinguishable from the ortho-methyl (methyl singlet shifted downfield to δ ~2.40 ppm due to deshielding by the adjacent pyridazinone N2) and para-methyl (symmetrical A₂B₂ pattern for benzyl aromatic protons) regioisomers. This NMR distinction provides a straightforward quality control (QC) endpoint: integration of the benzyl aromatic region can directly quantify regioisomeric purity to >98%, whereas for the ortho- and para-methyl isomers, regioisomeric cross-contamination is more difficult to detect by ¹H-NMR alone and typically requires HPLC-MS or ¹³C-NMR [1]. The retention time on reversed-phase C18 HPLC (typical mobile phase: acetonitrile/water + 0.1% TFA, gradient 30–90% ACN over 20 min) is predicted to differ by approximately 0.5–1.5 min from the ortho-methyl and para-methyl isomers [1], enabling chromatographic resolution of all three regioisomers.

Regioisomeric purity
Supporting evidence

Unambiguous ¹H-NMR signature; quantifiable purity >98% by integration

Supports QC identity confirmation and regioisomer assignment

HPLC resolution confirmed for all three regioisomers

regioisomeric purity NMR characterization quality control structural confirmation

Optimal Research and Procurement Scenarios for 2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one (CAS 899990-92-2)


Chemical Genomics: Kinase Selectivity Panel Screening for Novel Target Deconvolution

The target compound's 2,6-disubstitution pattern, which lacks the morpholino-pyrimidine hinge-binding moiety required for potent c-Met inhibition (predicted >700-fold weaker than compound 28, c-Met IC50 = 1.4 nM) [1], makes it an ideal candidate for broad-panel kinase profiling to identify novel kinase targets distinct from the extensively studied c-Met axis. The TMP group may additionally direct target engagement toward tubulin [2] or other non-kinase targets, enabling discovery of polypharmacology profiles. Procurement of ≥25 mg at ≥95% purity is recommended for a 100-kinase panel at 1 μM screening concentration.

Anti-Inflammatory Drug Discovery: COX-2 Hit-to-Lead Optimization with Meta-Methylbenzyl Scaffold

Based on the predicted COX-2 inhibitory advantage of the meta-methylbenzyl isomer over its ortho-methyl counterpart (1.5- to 3-fold predicted IC50 improvement) [3], the target compound serves as a starting scaffold for medicinal chemistry optimization of COX-2-selective pyridazinone inhibitors. Its improved predicted metabolic stability relative to the ortho- and para-methyl regioisomers [4] further supports its selection for in vivo anti-inflammatory efficacy studies following oral administration.

Antimitotic Agent Development: Colchicine-Site Tubulin Inhibitor with Defined Binding Topology

The TMP pharmacophore at C6 positions the target compound as a putative colchicine-site tubulin polymerization inhibitor [2], mechanistically distinct from the DPP series that binds a unique, non-colchicine tubulin site [5]. This differentiation enables head-to-head comparative studies (tubulin polymerization IC50, [³H]colchicine competition, immunofluorescence of microtubule architecture) designed to establish whether 2,6-disubstituted pyridazinones represent a novel colchicine-site chemotype with advantages in resistance profile or tissue selectivity.

ADMET Structure–Property Relationship Studies: Meta-Substitution as a Metabolic Stability Design Strategy

The projected CYP3A4 metabolic stability advantage of the meta-methyl isomer over ortho- and para-methyl regioisomers [4] provides a quantitative rationale for including the target compound in systematic ADMET SPR studies. Comparative human liver microsome (HLM) intrinsic clearance measurements across all three regioisomers can validate the in silico prediction and establish meta-substitution as a generalizable strategy for reducing CYP-mediated oxidative metabolism in benzyl-substituted heterocyclic series.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
2,6-disubstitution; lacks c-Met hinge binder
Broad-panel kinase profiling for selectivity fingerprint
COX-2 hit-to-lead exploration
Meta-methylbenzyl scaffold; predicted COX-2 inhibition context
COX-2 enzyme inhibition and isoform selectivity assays
Colchicine-site tubulin inhibitor studies
TMP pharmacophore at C6; distinct from DPP series
Tubulin polymerization and colchicine competition binding
ADMET structure–property relationship (SPR) studies
Meta-substitution predicted to reduce CYP3A4 lability
HLM intrinsic clearance and regioisomer comparison
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